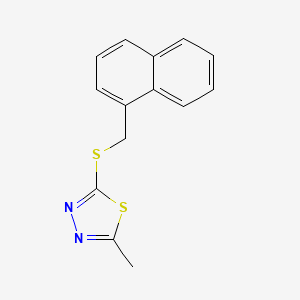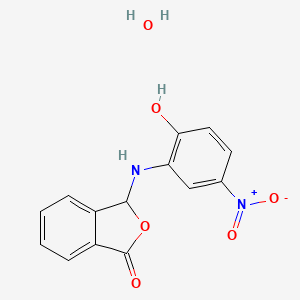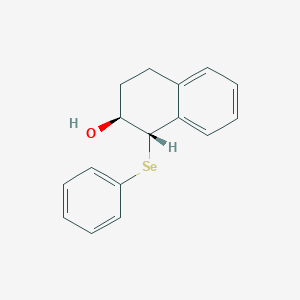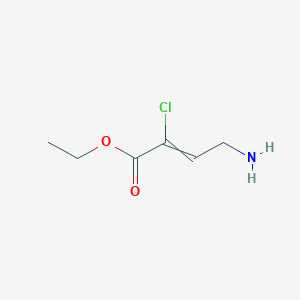![molecular formula C14H25NO5Si B14176438 N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide CAS No. 922509-64-6](/img/structure/B14176438.png)
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide is a compound that combines the properties of a furan ring and a triethoxysilyl group The furan ring is a five-membered aromatic ring containing one oxygen atom, while the triethoxysilyl group is a silicon-containing moiety with three ethoxy groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-aminopropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The reaction mixture is usually heated to facilitate the formation of the amide bond between the carboxylic acid and the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Siloxane polymers and oligomers.
Wissenschaftliche Forschungsanwendungen
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized materials and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide involves its interaction with molecular targets and pathways. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The furan ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s bioactivity. These interactions can modulate various biological pathways, leading to antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide: A similar compound with a bromo substituent on the propanamide moiety.
3-(Triethoxysilyl)propyl isocyanate: A compound with an isocyanate group instead of a furan ring.
Uniqueness
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide is unique due to the presence of both a furan ring and a triethoxysilyl group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. The furan ring provides aromaticity and potential bioactivity, while the triethoxysilyl group offers reactivity towards hydroxyl-containing surfaces, enabling the formation of stable siloxane linkages.
Eigenschaften
CAS-Nummer |
922509-64-6 |
|---|---|
Molekularformel |
C14H25NO5Si |
Molekulargewicht |
315.44 g/mol |
IUPAC-Name |
N-(3-triethoxysilylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H25NO5Si/c1-4-18-21(19-5-2,20-6-3)12-8-10-15-14(16)13-9-7-11-17-13/h7,9,11H,4-6,8,10,12H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
OLARZZFVYOVHCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)C1=CC=CO1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)



![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)

![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)

![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)



